2,3-Dichlorobenzotrichloride, 98%

Catalog No.
S6574146
CAS No.
84613-97-8
M.F
C7H3Cl5
M. Wt
264.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichlorobenzotrichloride, 98%

CAS Number

84613-97-8

Product Name

2,3-Dichlorobenzotrichloride, 98%

IUPAC Name

1,2-dichloro-3-(trichloromethyl)benzene

Molecular Formula

C7H3Cl5

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C7H3Cl5/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H

InChI Key

GKGPLSQWIBJJPC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(Cl)(Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(Cl)(Cl)Cl

The exact mass of the compound 2,3-Dichlorobenzotrichloride, 98% is 263.864788 g/mol and the complexity rating of the compound is 152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dichlorobenzotrichloride (CAS 84613-97-8) is a highly reactive, moisture-sensitive halogenated aromatic intermediate characterized by a 2,3-dichloro substitution pattern and a trichloromethyl group . In industrial procurement, it is primarily evaluated as a high-value building block for the synthesis of 2,3-dichlorobenzoyl chloride and 2,3-dichlorobenzoic acid, which are critical precursors for complex active pharmaceutical ingredients (APIs) and agrochemicals [1]. The 98% purity grade is specifically prioritized in commercial manufacturing to minimize the introduction of closely related regioisomers, ensuring high regioselectivity in downstream condensation and cyclization reactions .

Research & Procurement Fit

Regiospecific isomer
2,3-Dichloro substitution essential for correct molecular architecture in downstream API synthesis
Liquid reagent
Enables direct pumping and metering in continuous-flow manufacturing without heated handling
High purity
Supports control of impurity profile in final active ingredient and pharmacopoeial compliance

Substituting 2,3-Dichlorobenzotrichloride with generic benzotrichloride or alternative isomers (such as 2,4-dichlorobenzotrichloride) fundamentally alters the regiochemistry of the resulting acyl chlorides, leading to the synthesis of inactive or off-target API analogs [1]. Furthermore, attempting to substitute this trichlorinated precursor with 2,3-dichlorobenzoic acid forces manufacturers to utilize highly toxic, sulfur- or phosphorus-based chlorinating agents (e.g., thionyl chloride) to generate the necessary acid chloride, which drastically increases hazardous gas emissions and regulatory compliance costs [2]. Finally, utilizing technical-grade mixtures (<95% purity) introduces isomeric impurities that exhibit nearly identical solubility and reactivity profiles to the target molecule, making downstream purification during final API crystallization economically unviable [1].

Substitution Risk

Isomeric identity
2,3-DCBT yields lamotrigine API with 2,3-dichlorophenyl motif as required
2,4- or 3,4-DCBT generates a different constitutional isomer, a distinct chemical entity with unvalidated properties
Process compatibility
Ambient liquid; direct integration into flow reactors without melting infrastructure
2,4-DCBT is a solid (mp 49 °C); requires heated storage and transfer lines, raising capital and safety concerns
Regulatory path
Documented U.S. customs ruling and patent precedent for pesticide intermediate synthesis
Other isomers may lack public rulings, introducing import classification risk and potential delays

Elimination of Toxic Chlorinating Agents in Acyl Chloride Synthesis

Procuring 2,3-Dichlorobenzotrichloride enables the direct synthesis of 2,3-dichlorobenzoyl chloride via a controlled, Lewis acid-catalyzed hydrolysis (using sub-stoichiometric water and ~0.3 wt% ZnCl2 at 160–165 °C), achieving yields of >95% without the use of harsh chlorinating agents [1]. In contrast, using 2,3-dichlorobenzoic acid as the starting material requires >1.0 equivalent of thionyl chloride (SOCl2) or phosgene, generating stoichiometric amounts of hazardous SO2 and HCl gases [2].

Evidence DimensionRequirement for hazardous chlorinating agents (SOCl2/PCl5)
Target Compound Data0 equivalents (utilizes controlled H2O/ZnCl2 hydrolysis)
Comparator Or Baseline2,3-Dichlorobenzoic acid (requires >1.0 eq SOCl2)
Quantified Difference100% elimination of SOx-generating reagents
ConditionsIndustrial synthesis of 2,3-dichlorobenzoyl chloride at 160-165 °C

Eliminating thionyl chloride simplifies reactor design, reduces scrubber load, and significantly lowers environmental and safety compliance costs during scale-up.

API regiospecificity
Head-to-head
2,3-DCBT: correct lamotrigine architecture 2,4/3,4-DCBT: different constitutional isomer
Isomeric purity determines final API identity; substitution invalidates regulatory filings
Patent-defined route; 2,3-substitution is a structural requirement, not tunable

Bypassing Hazardous Upstream UV Photochlorination

Utilizing 2,3-Dichlorobenzotrichloride as a starting material allows manufacturers to bypass the capital-intensive and hazardous photochlorination of 2,3-dichlorotoluene. The upstream conversion requires specialized UV reactors (2–40 kW high-pressure mercury lamps), continuous chlorine gas handling at 75–110 °C, and strict process control to prevent over-chlorination [1]. By procuring the fully chlorinated trichloromethyl intermediate, buyers shift the burden of hazardous gas handling and specialized infrastructure to the supplier [1].

Evidence DimensionSpecialized infrastructure and hazardous gas handling
Target Compound DataStandard glass-lined or Hastelloy reactors (for downstream hydrolysis)
Comparator Or Baseline2,3-Dichlorotoluene (requires UV photochlorination reactors and Cl2 gas)
Quantified DifferenceComplete avoidance of capital-intensive UV chlorination infrastructure
ConditionsMulti-step industrial synthesis of pharmaceutical intermediates

Purchasing the pre-chlorinated intermediate drastically reduces capital expenditure and safety risks associated with handling elemental chlorine gas at scale.

Physical state at 20–25 °C
Head-to-head
2,3-DCBT: liquid 2,4-DCBT: solid, mp 49 °C
Liquid enables direct metering in continuous flow; solid requires heated infrastructure
Material handling assessment; energy input >24 °C needed for 2,4-isomer

Prevention of Isomeric Carryover in API Synthesis

The 98% purity specification of this specific 2,3-Dichlorobenzotrichloride grade ensures that isomeric impurities (such as the 2,4- or 3,4-dichloro isomers) remain below 2%. During the synthesis of complex triazine-based APIs like Lamotrigine, these regioisomers exhibit nearly identical reactivity during cyanation and condensation steps, meaning they cannot be easily purged later in the synthetic sequence [1]. Using lower-purity technical grades (>5% impurities) directly correlates with batch failures during the final crystallization of the active pharmaceutical ingredient [1].

Evidence DimensionDownstream isomeric impurity carryover
Target Compound Data<2% isomeric impurities entering the API synthetic sequence
Comparator Or BaselineTechnical grade dichlorobenzotrichlorides (>5% impurities)
Quantified Difference>60% reduction in unpurgeable downstream isomeric byproducts
ConditionsMulti-step synthesis of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (Lamotrigine)

High initial purity is mandatory because downstream purification of regioisomers in complex triazine APIs results in severe yield losses and economic inefficiency.

Synthetic route efficiency
Class-level
Photochlorination-hydrolysis: avoids SO₂ gas, shorter sequence Acid + SOCl₂: 88% yield, but stoichiometric SO₂/HCl waste
Route choice supports greener process; reported advantage for benzotrichloride class
Route comparison based on patent and standard methodology; PMI reduction potential
Import compliance
Reported
Binding ruling: HTS 2903.69.5000, duty 9.1% Other isomers: no publicly searchable precedent
Pre-existing ruling reduces logistics risk and ensures predictable landed cost
U.S. import scenario; ruling NY 0857810 for pesticide intermediate

Industrial Synthesis of Anticonvulsant APIs (Lamotrigine)

2,3-Dichlorobenzotrichloride is the optimal precursor for synthesizing 2,3-dichlorobenzoyl chloride, the critical intermediate for Lamotrigine production. Its use enables a highly efficient, SOCl2-free hydrolysis route, ensuring the exact 2,3-dichloro regiochemistry required for the drug's pharmacological activity while streamlining the manufacturing process [1].

Halogen-Free Synthesis of Highly Substituted Benzoic Acids

By adjusting the stoichiometry of the hydrolysis reaction (using excess water instead of sub-stoichiometric amounts), this compound serves as a direct precursor to 2,3-dichlorobenzoic acid. This approach is highly valued in process chemistry for generating the acid without relying on heavy-metal oxidants or harsh acidic conditions typically required to oxidize 2,3-dichlorotoluene [2].

Regioselective Agrochemical Development

The strict 98% purity of this intermediate makes it an ideal building block for the discovery and scale-up of novel 2,3-dichlorophenyl-substituted herbicides and fungicides. The high isomeric purity prevents the formation of mixed-isomer active ingredients, which is crucial for meeting stringent agricultural regulatory standards regarding active ingredient specificity [1].

Application Fit

Application
Selection Property
Validation Focus
Generic lamotrigine synthesis intermediate
2,3-Dichlorophenyl regiospecificity
Confirm isomeric purity by HPLC or NMR; verify absence of 2,4- or 3,4-isomer
Continuous-flow agrochemical process development
Liquid state at ambient temperature
Validate pumping accuracy and material compatibility in flow reactor setup
Benchtop synthesis of 2,3-disubstituted benzoic acid derivatives
Liquid dispensing precision and high purity
Verify identity and purity after hydrolysis; assess substitution pattern retention

XLogP3

4.8

Exact Mass

263.864788 g/mol

Monoisotopic Mass

261.867739 g/mol

Heavy Atom Count

12

General Manufacturing Information

Benzene, dichloro(trichloromethyl)-: INACTIVE

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